Energetic Materials: Compounds with a [, , ]triazolo[4,3-b][1,2,4,5]tetrazine fused ring system have been investigated as potential energetic materials due to their high energy content and low sensitivity. []
Thrombin Inhibitors and Fibrinogen Receptor Antagonists: While not directly related to "N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide," research on related compounds like [, , ]triazolo[4,3-b]pyridazin-6-yloxy derivatives initially aimed to develop thrombin inhibitors and fibrinogen receptor antagonists. [] This research highlights the versatility of this scaffold for targeting various biological targets.
Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. [] Research highlights its excellent pharmacokinetic profile and high potency in both in vitro and in vivo studies. AZD5153 effectively downregulates c-Myc and inhibits tumor growth in xenograft models. []
Relevance: This compound shares a core [, , ]triazolo[4,3-b]pyridazine scaffold with N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide. The structural difference lies in the substitution pattern and the presence of a piperidine ring instead of a pyrrolidine ring linked to the triazolopyridazine moiety. Both compounds exemplify how modifications within this chemical class can impact biological activity and contribute to developing novel therapeutics.
Relevance: This compound also possesses the [, , ]triazolo[4,3-b]pyridazine core, highlighting the versatility of this scaffold for targeting different protein families. While structurally similar to N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide, PF-04254644 demonstrates that subtle changes in the substitution pattern can significantly impact target selectivity and potential off-target effects.
Compound Description: SAR125844 is a selective inhibitor of wild-type (WT) MET kinase and various clinically relevant mutants. [] Crystallographic studies have provided insights into its binding mode, including interactions with the Y1230H variant. [] While SAR125844 demonstrated promising parenteral activity and sustained target engagement in a human xenograft model, its oral absorption was limited, likely due to a lack of CYP3A4 inhibition. [] Nonetheless, SAR125844 represents a potential therapeutic agent for MET-dependent cancers. []
Relevance: Although SAR125844 and N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide target different kinases (c-Met vs. unspecified), they share the common [, , ]triazolo[4,3-b]pyridazine scaffold. Comparing these compounds emphasizes the importance of substituent modifications in modulating kinase selectivity and pharmacokinetic properties within this chemical class.
Compound Description: C1632 is a small-molecule inhibitor of Lin28, an RNA binding protein. [] It disrupts the Lin28/let-7 interaction, rescuing let-7 processing and functionality in cancer cells expressing Lin28. [] This disruption triggers differentiation of mouse embryonic stem cells and reduces tumor-sphere formation in 22Rv1 and Huh7 cells. [] Despite demonstrating some activity against bromodomains, C1632 represents a valuable tool for studying the therapeutic potential of targeting the Lin28/let-7 axis. []
Relevance: C1632 and N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide both incorporate the [, , ]triazolo[4,3-b]pyridazine core structure. While the specific targets differ (Lin28 vs. unspecified), the shared scaffold suggests a potential for exploring these compounds' impact on the Lin28/let-7 pathway and other relevant biological processes.
This exploration of related compounds underscores the importance of the [, , ]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these and other related compounds, including N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzenesulfonamide.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.